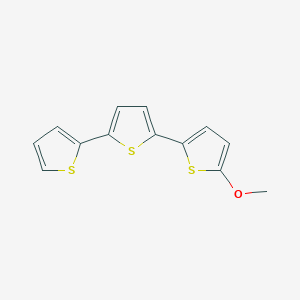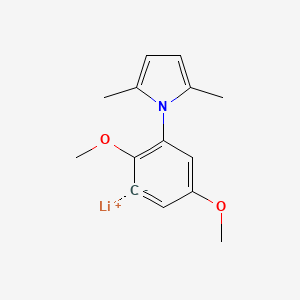
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is a complex organic compound that combines the properties of lithium with a unique aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a ketone and an amine in the presence of an acid catalyst.
Introduction of the Dimethoxybenzene Group: The 2,5-dimethoxybenzene group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring acts as the nucleophile.
Lithiation: The final step involves the lithiation of the compound, which can be achieved by reacting the intermediate with a lithium reagent such as n-butyllithium under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydropyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its aromatic structure and functional groups make it suitable for binding studies and molecular recognition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylfuran
- Lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylthiophene
Uniqueness
This compound is unique due to its combination of a pyrrole ring with a dimethoxybenzene group and lithium. This structure imparts distinct electronic and chemical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the specific context.
Propiedades
Número CAS |
138667-02-4 |
|---|---|
Fórmula molecular |
C14H16LiNO2 |
Peso molecular |
237.2 g/mol |
Nombre IUPAC |
lithium;1-(2,5-dimethoxybenzene-3-id-1-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H16NO2.Li/c1-10-5-6-11(2)15(10)13-9-12(16-3)7-8-14(13)17-4;/h5-7,9H,1-4H3;/q-1;+1 |
Clave InChI |
GMZVRJNHDKYBKM-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC=C(N1C2=C([C-]=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



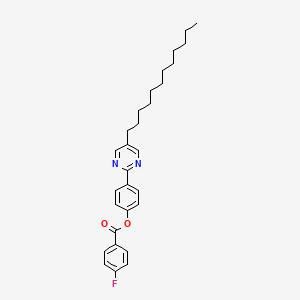

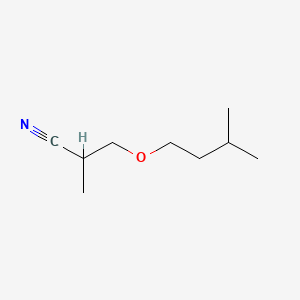

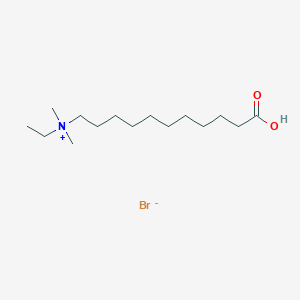
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
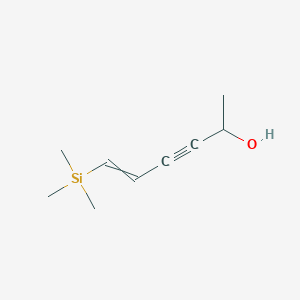

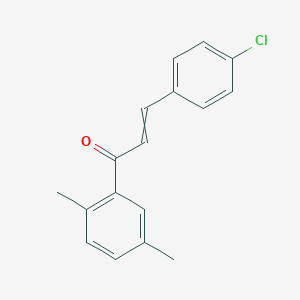
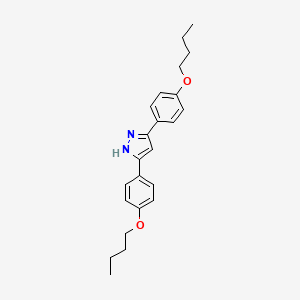
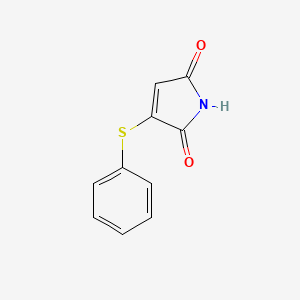
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
